AcrB-IN-4

Antimicrobial Resistance Efflux Pump Inhibition Fluoroquinolone Potentiation

Reproducible efflux pump research requires validated inhibitors, not structural analogs. Substituting AcrB-IN-4 with other AcrB binders risks false negatives due to differing pharmacodynamics and mutation susceptibility profiles. - **Complete efflux blockade**: Abolishes Nile Red efflux at 50 µM - ideal positive control for E. coli EPI assays. - **Quantified potentiation**: Reduces levofloxacin MIC by 4-fold at 8 µg/mL; validates fluoroquinolone resistance pathways. - **In vivo-ready**: No significant toxicity in C. elegans at 128 µg/mL (72h) - supports early proof-of-concept studies.

Molecular Formula C29H34N2O4S
Molecular Weight 506.7 g/mol
Cat. No. B12392029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrB-IN-4
Molecular FormulaC29H34N2O4S
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCSC4=CC=C(C=C4)N)C(=O)N5CCOCC5)C
InChIInChI=1S/C29H34N2O4S/c1-29(2)12-11-23-25(28(32)31-13-16-33-17-14-31)19-24-22(27(23)35-29)5-3-6-26(24)34-15-4-18-36-21-9-7-20(30)8-10-21/h3,5-10,19H,4,11-18,30H2,1-2H3
InChIKeyAKLNAJNYBBUACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AcrB-IN-4 (G11): Efflux Pump Inhibitor Overview


AcrB-IN-4, also known as compound G11, is a synthetic small molecule belonging to the benzo[h]chromene chemical class [1]. It functions as an inhibitor of the AcrB efflux pump, a primary multidrug transporter in Escherichia coli and other Gram-negative bacteria [1]. Unlike broad-spectrum antibacterials, its primary utility lies in its ability to potentiate the activity of co-administered antibiotics by inhibiting drug efflux, thereby lowering the minimum inhibitory concentration (MIC) required to combat resistant strains [1].

AcrB-IN-4: Why Generic Substitution Fails


Substituting AcrB-IN-4 with another AcrB inhibitor, even from within the same chemical class or those targeting the same binding pocket, is scientifically unsound due to significant differences in pharmacodynamics. For instance, the potentiation efficacy (measured by MIC fold-reduction) varies greatly between compounds like AcrB-IN-4 (4-fold for levofloxacin) [1] and the pyranopyridine MBX2319 (8-fold for piperacillin) [2]. Furthermore, inhibitors with different binding modes, such as BDM88855 which binds to the transmembrane domain rather than the periplasmic 'hydrophobic trap', exhibit distinct susceptibility profiles to specific AcrB point mutations [3]. These variations directly impact experimental outcomes, making direct substitution without quantitative validation a high-risk proposition for research reproducibility and project integrity.

AcrB-IN-4 Differentiation Evidence


Levofloxacin Potentiation vs. MBX2319

AcrB-IN-4 demonstrates a specific and quantifiable capacity to potentiate the fluoroquinolone antibiotic levofloxacin (LEV). In E. coli BW25113, AcrB-IN-4 reduced the MIC of levofloxacin by 4-fold at a concentration of 8 μg/mL [1]. For direct comparison, the well-characterized pyranopyridine inhibitor MBX2319 reduced the MIC of levofloxacin by 4-fold against E. coli AB1157 [2], and by up to 4-fold in other wild-type strains [3]. While both achieve a similar fold-reduction, AcrB-IN-4 achieves this at a defined sub-MIC concentration, providing a benchmark for researchers selecting an inhibitor for levofloxacin potentiation studies in E. coli.

Antimicrobial Resistance Efflux Pump Inhibition Fluoroquinolone Potentiation

Nile Red Efflux Inhibition

AcrB-IN-4 (G11) is among a select group of benzo[h]chromene derivatives capable of completely abolishing Nile Red efflux at a concentration of 50 μM [1]. This places it in a high-efficacy category shared by only three other analogs from the same study (H6, G6, G10), differentiating it from the majority of compounds in the series that only partially inhibited efflux or required higher concentrations (up to 200 μM) [1]. For context, other classes of AcrB inhibitors like pyranopyridines (e.g., MBX2319) and pyridylpiperazines (e.g., BDM88855) operate via distinct mechanisms and their Nile Red efflux IC50 values are not directly comparable without identical assay conditions [2].

AcrB Functional Assay Nile Red Efflux EPI Potency

Membrane Selectivity vs. Permeabilizers

A critical differentiator for a useful efflux pump inhibitor is its ability to act on the pump without disrupting bacterial membranes, which can lead to non-specific toxicity. AcrB-IN-4 was specifically shown not to disrupt the outer membrane of E. coli in a standard NPN (1-N-phenylnaphthylamine) uptake assay [1]. This is in stark contrast to well-known membrane-active EPIs like phenylalanine-arginine β-naphthylamide (PAβN), which function primarily by permeabilizing the outer membrane [2]. This selectivity profile is a key advantage for studies aiming to isolate efflux pump inhibition from confounding membrane effects.

Membrane Integrity Off-Target Effects EPI Selectivity

In Vivo Toxicity in C. elegans Model

As part of its initial characterization, AcrB-IN-4 was assessed for in vivo toxicity using a Caenorhabditis elegans model. The compound exhibited no significant toxicity after 72 hours of exposure at a concentration of 128 μg/mL [1]. This contrasts with the broader class of efflux pump inhibitors, where many have been deprioritized due to significant in vivo toxicity [2]. Furthermore, mouse erythrocyte hemolysis was not induced by AcrB-IN-4 across a concentration range of 4-256 μg/mL [1]. These initial safety metrics, while in a non-mammalian model, provide a positive indicator for early-stage in vivo studies.

In Vivo Toxicology C. elegans Model EPI Safety

Structural Scaffold Differentiation

AcrB-IN-4 is based on a 3,4-dihydro-2H-benzo[h]chromen-5-yl)(morpholino)methanone core, a distinct scaffold from the extensively studied pyranopyridine class (e.g., MBX2319, MBX3132) [1]. This structural difference has functional consequences: while both classes target the 'hydrophobic trap' of AcrB, the pyranopyridine MBX3132 is known to fully potentiate a broad range of antibiotics at 0.1 μM [2], whereas the benzo[h]chromene series (including AcrB-IN-4) shows a more nuanced, antibiotic-specific potentiation profile (e.g., 4-fold for levofloxacin, synergistic with minocycline) [1]. This structural divergence may explain differential susceptibility to specific AcrB mutations, a key consideration for studying resistance mechanisms [3].

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

AcrB-IN-4 Validated Research Applications


Efflux Pump Assay Benchmarking

Based on its demonstrated ability to completely abolish Nile Red efflux at 50 μM [1], AcrB-IN-4 serves as an ideal positive control or tool compound for establishing and validating functional efflux pump assays in E. coli. Its clear efficacy profile ensures that experimental systems for measuring EPI activity are properly calibrated and responsive, providing a reliable baseline for screening new compounds.

Fluoroquinolone Potentiation Studies

The specific, quantifiable reduction of levofloxacin MIC by 4-fold at 8 μg/mL [1] makes AcrB-IN-4 a targeted tool for investigating the role of the AcrB pump in fluoroquinolone resistance. Researchers can use this compound to dissect the contribution of efflux to levofloxacin resistance in clinical isolates or engineered strains, and to explore combination therapies aimed at restoring fluoroquinolone efficacy.

SAR Studies on Novel Scaffold

As a representative of the active benzo[h]chromene series, AcrB-IN-4 provides a validated starting point for medicinal chemistry efforts focused on this distinct chemical scaffold [1]. Its complete Nile Red efflux inhibition and specific antibiotic potentiation profile offer a quantifiable benchmark for evaluating new analogs, enabling SAR campaigns aimed at improving potency, spectrum, or pharmacokinetic properties beyond what the current pyranopyridine class offers.

In Vivo Proof-of-Concept (C. elegans)

The demonstrated lack of significant toxicity in C. elegans at 128 μg/mL over 72 hours [1] supports the use of AcrB-IN-4 in early-stage in vivo proof-of-concept studies. It can be deployed in C. elegans infection models to validate that AcrB inhibition can potentiate antibiotic activity in a whole organism, de-risking further development in mammalian models.

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